molecular formula C29H33N5O4 B12197425 N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12197425
M. Wt: 515.6 g/mol
InChI Key: CFOABLWGRAQNST-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic carboxamide derivative featuring a benzodioxole substituent, an octyl chain at position 7, and a methyl group at position 11. The benzodioxole group is notable for its electron-rich aromatic system, which may enhance binding affinity in biological systems, as seen in plant-derived bioactive molecules .

Properties

Molecular Formula

C29H33N5O4

Molecular Weight

515.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C29H33N5O4/c1-3-4-5-6-7-8-13-33-25(30)21(28(35)31-17-20-11-12-23-24(15-20)38-18-37-23)16-22-27(33)32-26-19(2)10-9-14-34(26)29(22)36/h9-12,14-16,30H,3-8,13,17-18H2,1-2H3,(H,31,35)

InChI Key

CFOABLWGRAQNST-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)N5C=CC=C(C5=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-7-octyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole moietyThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the imino group or other functional groups.

    Substitution: The benzodioxole moiety can participate in substitution reactions to introduce new functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the benzodioxole ring.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share its tricyclic core but differ in substituents, leading to variations in properties. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name / CAS No. Substituents (vs. Target Compound) Key Properties/Applications References
N-[(4-Fluorophenyl)methyl] analog (CAS 847917-30-0) Fluorophenylmethyl (vs. benzodioxolylmethyl) Enhanced lipophilicity; potential CNS activity due to fluorinated aryl group
N-(3-bromobenzyl) analog (CAS 877787-04-7) Bromobenzyl; tetrahydrothiophene sulfone Electrophilic bromine may improve covalent binding; sulfone group increases polarity
2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS 881041-40-3) Imidazopyrimidine core (vs. triazatricyclic) Broader π-conjugation; aldehyde group enables Schiff base formation

Key Findings:

Substituent Effects on Bioactivity :

  • The benzodioxole group in the target compound likely confers stronger π-π stacking interactions compared to fluorophenyl or bromobenzyl analogs, which could enhance binding to aromatic residues in enzymes or receptors .
  • The octyl chain at position 7 may improve membrane permeability relative to shorter alkyl chains (e.g., pentyl in CAS 847917-30-0), as observed in lipid-soluble pharmaceuticals .

Crystallographic and Computational Insights: Crystallographic studies of similar tricyclic compounds (e.g., using SHELXL and ORTEP-III ) reveal planar triazole rings and non-coplanar substituents, suggesting conformational flexibility. Hydrogen-bonding patterns (graph set analysis ) in analogs indicate robust intermolecular networks, which may stabilize the target compound’s solid-state structure.

Spectroscopic Differentiation: IR spectra of related compounds show distinct carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and imine (C=N) bands at 1600–1640 cm⁻¹, which can differentiate the target compound from non-imino analogs .

Biological Activity

The compound N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule notable for its intricate tricyclic structure and the presence of a benzodioxole moiety. This unique configuration may confer diverse biological activities, making it a subject of interest in pharmacological research.

Structural Features

The compound features several key structural components:

  • Benzodioxole Moiety : Known for its prevalence in various natural products with pharmacological effects.
  • Tricyclic Framework : Provides distinct chemical reactivity and potential interactions with biological systems.
  • Functional Groups : Includes imine and carboxamide groups that may enhance biological activity.

Molecular Formula

The molecular formula encompasses multiple elements, including carbon (C), hydrogen (H), nitrogen (N), and oxygen (O), contributing to its diverse chemical properties.

PropertyValue
Molecular Weight467.65 g/mol
Structural FormulaC₁₈H₁₈N₄O₃
SolubilitySoluble in organic solvents

The biological mechanisms through which this compound may exert its effects include:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors or other cellular receptors that regulate physiological processes.

Case Studies and Research Findings

Research on related compounds has provided insights into the potential biological activities of N-(1,3-benzodioxol-5-ylmethyl)-6-imino derivatives. Here are some notable findings:

  • Antimicrobial Activity Study :
    • A study demonstrated that benzodioxole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity :
    • Another investigation revealed that related compounds showed cytotoxic effects on various cancer cell lines, suggesting potential as anticancer agents .
  • Neuroprotective Effects :
    • Research indicated that benzodioxole-based compounds could protect against oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .

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